Cas no 947534-11-4 (1,4-dioxa-9-azaspiro[4.6]undecane;hydrochloride)
1,4-dioxa-9-azaspiro[4.6]undecane;hydrochloride Chemical and Physical Properties
Names and Identifiers
-
- 1,4-Dioxa-8-aza-spiro[4.6]undecane, hydrochloride
- 1,4-dioxa-9-azaspiro[4.6]undecane,hydrochloride
- 1,4-dioxa-9-azaspiro[4.6]undecane;hydrochloride
- 1,4-Dioxa-8-azaspiro[4.6]undecane hydrochloride
- AKOS006305982
- 1,4-Dioxa-8-azaspiro[4.6]undecane--hydrogen chloride (1/1)
- 1,4-Dioxa-8-aza-spiro[4.6]undecane,hydrochloride
- 947534-11-4
- DTXSID20669638
- 1,4-DIOXA-8-AZASPIRO[4.6]UNDECANE HCL
- F12392
- 1,4-Dioxa-8-azaspiro[4.6]undecanehydrochloride
- SCHEMBL25183519
-
- Inchi: 1S/C8H15NO2.ClH/c1-2-8(3-5-9-4-1)10-6-7-11-8;/h9H,1-7H2;1H
- InChI Key: YRXLJNBPUMHCOF-UHFFFAOYSA-N
- SMILES: Cl.O1CCOC21CCNCCC2
Computed Properties
- Exact Mass: 193.08700
- Monoisotopic Mass: 193.0869564g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 12
- Rotatable Bond Count: 0
- Complexity: 132
- Covalently-Bonded Unit Count: 2
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 30.5Ų
Experimental Properties
- PSA: 30.49000
- LogP: 1.63380
1,4-dioxa-9-azaspiro[4.6]undecane;hydrochloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM219348-1g |
1,4-Dioxa-8-azaspiro[4.6]undecane hydrochloride |
947534-11-4 | 97% | 1g |
$448 | 2021-08-04 | |
| Chemenu | CM219348-1g |
1,4-Dioxa-8-azaspiro[4.6]undecane hydrochloride |
947534-11-4 | 97% | 1g |
$*** | 2023-03-30 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBES00038-1-1G |
1,4-dioxa-9-azaspiro[4.6]undecane;hydrochloride |
947534-11-4 | 95% | 1g |
¥ 2,508.00 | 2023-04-12 | |
| Crysdot LLC | CD11005930-1g |
1,4-Dioxa-8-azaspiro[4.6]undecane hydrochloride |
947534-11-4 | 97% | 1g |
$474 | 2024-07-19 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBES00038-1-100.0mg |
1,4-dioxa-9-azaspiro[4.6]undecane;hydrochloride |
947534-11-4 | 95% | 100.0mg |
¥739.0000 | 2025-04-11 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBES00038-1-250.0mg |
1,4-dioxa-9-azaspiro[4.6]undecane;hydrochloride |
947534-11-4 | 95% | 250.0mg |
¥985.0000 | 2025-04-11 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBES00038-1-500.0mg |
1,4-dioxa-9-azaspiro[4.6]undecane;hydrochloride |
947534-11-4 | 95% | 500.0mg |
¥1640.0000 | 2025-04-11 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBES00038-1-1.0g |
1,4-dioxa-9-azaspiro[4.6]undecane;hydrochloride |
947534-11-4 | 95% | 1.0g |
¥2462.0000 | 2025-04-11 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBES00038-1-100mg |
1,4-dioxa-9-azaspiro[4.6]undecane;hydrochloride |
947534-11-4 | 95% | 100mg |
¥821.0 | 2024-04-16 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBES00038-1-250mg |
1,4-dioxa-9-azaspiro[4.6]undecane;hydrochloride |
947534-11-4 | 95% | 250mg |
¥1094.0 | 2024-04-16 |
1,4-dioxa-9-azaspiro[4.6]undecane;hydrochloride Suppliers
1,4-dioxa-9-azaspiro[4.6]undecane;hydrochloride Related Literature
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Michael Kappl,Paul M. Young,Daniela Traini,Sanyog Jain RSC Adv., 2016,6, 25789-25798
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Jieun Kim,Han-Saem Park,Tae-Hee Kim,Sung Yeol Kim,Hyun-Kon Song Phys. Chem. Chem. Phys., 2014,16, 5295-5300
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Doug Ogrin,Laura H. van Poppel,Simon G. Bott,Andrew R. Barron Dalton Trans., 2004, 3689-3694
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Marta Liras,Isabel Quijada-Garrido,Marta Palacios-Cuesta,Sonia Muñoz-Durieux,Olga García Polym. Chem., 2014,5, 433-442
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Yang Xu,Min Wang,Donghui Wei,Rongqiang Tian,Zheng Duan,François Mathey Dalton Trans., 2019,48, 5523-5526
Additional information on 1,4-dioxa-9-azaspiro[4.6]undecane;hydrochloride
Introduction to 1,4-dioxa-9-azaspiro[4.6]undecane;hydrochloride (CAS No. 947534-11-4)
The compound 1,4-dioxa-9-azaspiro[4.6]undecane;hydrochloride, identified by the CAS number 947534-11-4, represents a significant advancement in the field of pharmaceutical chemistry and medicinal research. This spirocyclic amine derivative has garnered considerable attention due to its unique structural properties and promising biological activities. The presence of both oxygen and nitrogen atoms in its molecular framework imparts distinct chemical and pharmacological characteristics, making it a valuable candidate for further exploration in drug discovery.
In recent years, the development of novel scaffolds that combine heterocyclic moieties with spirocyclic structures has opened up new avenues in medicinal chemistry. The compound 1,4-dioxa-9-azaspiro[4.6]undecane;hydrochloride exemplifies this trend, as its spirocyclic core provides rigidity and stability, while the azacycloalkane moiety introduces potential binding interactions with biological targets. This dual functionality has been exploited in the design of molecules with enhanced binding affinity and selectivity.
One of the most compelling aspects of this compound is its potential as a pharmacophore in the development of therapeutic agents. The spirocyclic structure is known to influence the conformational flexibility of molecules, which can be leveraged to optimize pharmacokinetic properties such as solubility, bioavailability, and metabolic stability. Additionally, the presence of an azaspiro scaffold has been associated with favorable interactions with various biological receptors, including G-protein coupled receptors (GPCRs) and ion channels.
Recent studies have highlighted the importance of spirocyclic compounds in addressing unmet medical needs. For instance, derivatives of 1,4-dioxa-9-azaspiro[4.6]undecane;hydrochloride have shown promise in preclinical models as modulators of neurotransmitter systems. These findings are particularly intriguing given the growing interest in targeting central nervous system (CNS) disorders using small-molecule inhibitors. The hydrochloride salt form of this compound enhances its solubility and bioavailability, making it more amenable for formulation into pharmaceutical dosage forms.
The synthesis of 1,4-dioxa-9-azaspiro[4.6]undecane;hydrochloride involves multi-step organic transformations that highlight the ingenuity of modern synthetic methodologies. The construction of the spirocyclic core requires precise control over reaction conditions to ensure high yield and purity. Advanced techniques such as transition-metal-catalyzed reactions and asymmetric synthesis have been employed to achieve the desired stereochemistry. These synthetic strategies not only underscore the compound's synthetic challenge but also demonstrate the sophistication of contemporary chemical research.
From a medicinal chemistry perspective, the structural features of 1,4-dioxa-9-azaspiro[4.6]undecane;hydrochloride offer several advantages over conventional drug candidates. The spirocyclic framework minimizes conformational entropy loss upon binding to biological targets, which can lead to improved receptor affinity. Moreover, the azacycloalkane moiety provides a hydrogen bond donor/acceptor pair that can enhance interactions with polar residues in protein active sites. These attributes make it an attractive scaffold for designing molecules with enhanced pharmacological activity.
In vitro studies have begun to elucidate the mechanistic basis of action for derivatives of 1,4-dioxa-9-azaspiro[4.6]undecane;hydrochloride. Initial investigations suggest that these compounds exhibit inhibitory effects on certain enzymes and receptors relevant to inflammation and pain signaling pathways. For example, some analogs have demonstrated potent activity against cyclooxygenase (COX) enzymes, which are key mediators of prostaglandin synthesis in inflammatory responses. Such findings align with the broader effort to develop novel anti-inflammatory agents with improved efficacy and reduced side effects.
The potential therapeutic applications of 1,4-dioxa-9-azaspiro[4.6]undecane;hydrochloride extend beyond inflammation management. Preliminary data indicate that this compound may also have utility in treating neurological disorders characterized by aberrant neurotransmitter activity. By modulating specific receptor populations in the brain, these molecules could offer a new approach to managing conditions such as anxiety disorders and chronic pain syndromes. Further preclinical testing is warranted to fully assess their therapeutic potential.
The hydrochloride salt form of 1,4-dioxa-9-azaspiro[4.6]undecane;hydrochloride has been selected for its favorable physicochemical properties, which are critical for successful drug development. The salt form improves solubility in aqueous media while maintaining stability under storage conditions. This balance between solubility and stability is essential for ensuring consistent drug delivery across different formulations and administration routes.
As research into 1,4-dioxa-9-azaspiro[4.6]undecane;hydrochloride progresses, interdisciplinary collaboration between chemists, biologists, and pharmacologists will be crucial for translating laboratory findings into clinical reality. Advances in computational modeling and high-throughput screening technologies will accelerate the identification of lead compounds derived from this scaffold series. Such innovations hold promise for accelerating drug discovery pipelines and bringing novel therapeutic interventions to patients who need them most.
In conclusion,1,4-dioxa-9-azaspiro[4.6]undecane;hydrochloride (CAS No. 947534-11- 4) represents a compelling example of how structural innovation can drive progress in pharmaceutical research. Its unique molecular architecture, combined with promising preclinical data, positions it as a valuable asset for future drug development efforts. Continued investigation into this compound is likely to yield insights that will shape the next generation of therapeutics targeting diverse disease states.
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